molecular formula C13H22O5 B12719813 1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate CAS No. 67385-16-4

1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate

Cat. No.: B12719813
CAS No.: 67385-16-4
M. Wt: 258.31 g/mol
InChI Key: RGFXTQUAWAGNQO-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate is an organic compound with the molecular formula C13H22O5. It is a diacetate ester derivative of 1,3-propanediol, featuring an ethyl group and a propenyloxy group. This compound is used in various chemical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate typically involves organic synthesis techniques. The process begins with the reaction of 1,3-propanediol with acetic anhydride to form the diacetate ester.

Industrial Production Methods

Industrial production of this compound requires precise control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process is scaled up from laboratory synthesis to industrial production by optimizing these parameters and using large-scale reactors .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate involves its interaction with molecular targets through its functional groups. The acetate groups can undergo hydrolysis to release acetic acid, while the propenyloxy group can participate in various chemical reactions. These interactions influence the compound’s reactivity and its effects in different applications .

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-: Lacks the diacetate groups.

    1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, monoacetate: Contains only one acetate group.

    1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, triacetate: Contains three acetate groups.

Uniqueness

The uniqueness of 1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where these properties are advantageous .

Properties

CAS No.

67385-16-4

Molecular Formula

C13H22O5

Molecular Weight

258.31 g/mol

IUPAC Name

[2-(acetyloxymethyl)-2-(prop-2-enoxymethyl)butyl] acetate

InChI

InChI=1S/C13H22O5/c1-5-7-16-8-13(6-2,9-17-11(3)14)10-18-12(4)15/h5H,1,6-10H2,2-4H3

InChI Key

RGFXTQUAWAGNQO-UHFFFAOYSA-N

Canonical SMILES

CCC(COCC=C)(COC(=O)C)COC(=O)C

Origin of Product

United States

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